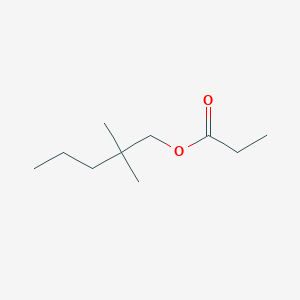
2,2-Dimethylpentyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpentyl propanoate is an ester compound with the molecular formula C8H16O2. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed by the esterification of 2,2-dimethylpentanol with propanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentyl propanoate typically involves the reaction of 2,2-dimethylpentanol with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
2,2-Dimethylpentanol+Propanoic acidH2SO42,2-Dimethylpentyl propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions.
化学反応の分析
Types of Reactions
2,2-Dimethylpentyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2,2-dimethylpentanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2,2-Dimethylpentanol and propanoic acid.
Reduction: 2,2-Dimethylpentanol.
Transesterification: A different ester and alcohol depending on the reactants used.
科学的研究の応用
2,2-Dimethylpentyl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable esters.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of 2,2-Dimethylpentyl propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases 2,2-dimethylpentanol and propanoic acid. The molecular targets include the active sites of esterases, where the ester bond is cleaved.
類似化合物との比較
Similar Compounds
Ethyl propanoate: An ester with a similar structure but with an ethyl group instead of a 2,2-dimethylpentyl group.
Methyl butyrate: Another ester with a similar molecular weight but different alkyl groups.
Isopropyl butyrate: An ester with a branched alkyl group similar to 2,2-dimethylpentyl propanoate.
Uniqueness
This compound is unique due to its branched alkyl group, which imparts distinct physical and chemical properties. This branching can affect the compound’s boiling point, solubility, and reactivity compared to linear esters.
特性
CAS番号 |
5458-24-2 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
2,2-dimethylpentyl propanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-10(3,4)8-12-9(11)6-2/h5-8H2,1-4H3 |
InChIキー |
GYTWMXOBIGZQRS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)COC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
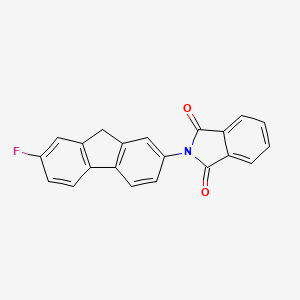



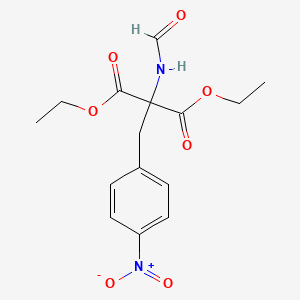

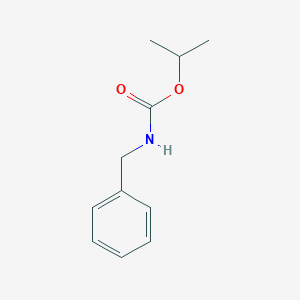
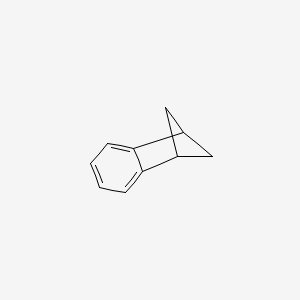

![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
